

A Theoretical and Experimental Investigation into the Electronic Structure of 4-Nitrophthalonitrile

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Compound of Interest		
Compound Name:	4-Nitrophthalonitrile	
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This technical guide provides a detailed analysis of the electronic and structural properties of **4-Nitrophthalonitrile** (4-NPN), a key intermediate in the synthesis of functional dyes and pigments, particularly phthalocyanines. This document is intended for researchers, scientists, and professionals in the fields of materials science, computational chemistry, and drug development.

While comprehensive theoretical studies on the electronic structure of **4-Nitrophthalonitrile** are not extensively available in peer-reviewed literature, this guide consolidates the available experimental data on its molecular geometry and provides a comparative theoretical analysis based on its isomer, 3-Nitrophthalonitrile. This approach offers valuable insights into the influence of the nitro group's position on the molecule's electronic properties.

Molecular Structure and Geometry

The precise molecular structure of **4-Nitrophthalonitrile** has been determined through single-crystal X-ray diffraction.[1][2] The key feature of its structure is the slight twist of the nitro group relative to the plane of the benzene ring.[1][2] This deviation from planarity has implications for the molecule's crystal packing and intermolecular interactions.

Experimental Crystallographic Data



The crystallographic data for **4-Nitrophthalonitrile** provides accurate measurements of bond lengths and angles, which are fundamental to understanding its electronic structure and reactivity.

Parameter	Value (Å/°)
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	12.8642 (3)
b (Å)	9.2013 (2)
c (Å)	13.2578 (3)
V (ų)	1569.29 (6)
Z	8
T (K)	100
**O-N-C-C Torsion Angle (°) **	9.80 (13)

Table 1: Selected Crystallographic Data for 4-Nitrophthalonitrile.[1]

Theoretical Studies on the Electronic Structure of Nitrophthalonitrile Isomers

Due to the limited availability of specific theoretical studies on **4-Nitrophthalonitrile**, we present data from a computational analysis of its isomer, 3-Nitrophthalonitrile.[3] These calculations, performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set, provide valuable insights into the electronic properties of this class of molecules.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity, electronic transitions, and stability.[4][5] The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.[4][5]



Calculated Electronic Properties of 3-Nitrophthalonitrile

The following table summarizes the calculated electronic properties of 3-Nitrophthalonitrile, which can be used as a reasonable approximation for understanding the electronic behavior of **4-Nitrophthalonitrile**.

Parameter	Value (eV)
ЕНОМО	-8.37
ELUMO	-3.68
Ionization Potential (I)	8.37
Electron Affinity (A)	3.68
Chemical Potential (µ)	-6.02
Hardness (η)	2.34
Softness (S)	0.21
Electrophilicity Index (ω)	7.74

Table 2: Calculated Electronic Properties of 3-Nitrophthalonitrile.[3]

The strongly electron-withdrawing nature of the nitro and cyano groups results in a low-lying LUMO, indicating a high electron affinity and susceptibility to nucleophilic attack. This reactivity is a cornerstone of its utility in synthesizing more complex molecules like phthalocyanines.[6]

Synthesis and Experimental Protocols

The synthesis of **4-Nitrophthalonitrile** is a well-established process, often starting from 4-nitrophthalamide. The following section details a common experimental protocol.

Synthesis of 4-Nitrophthalonitrile from 4-Nitrophthalamide

Materials:

4-Nitrophthalamide

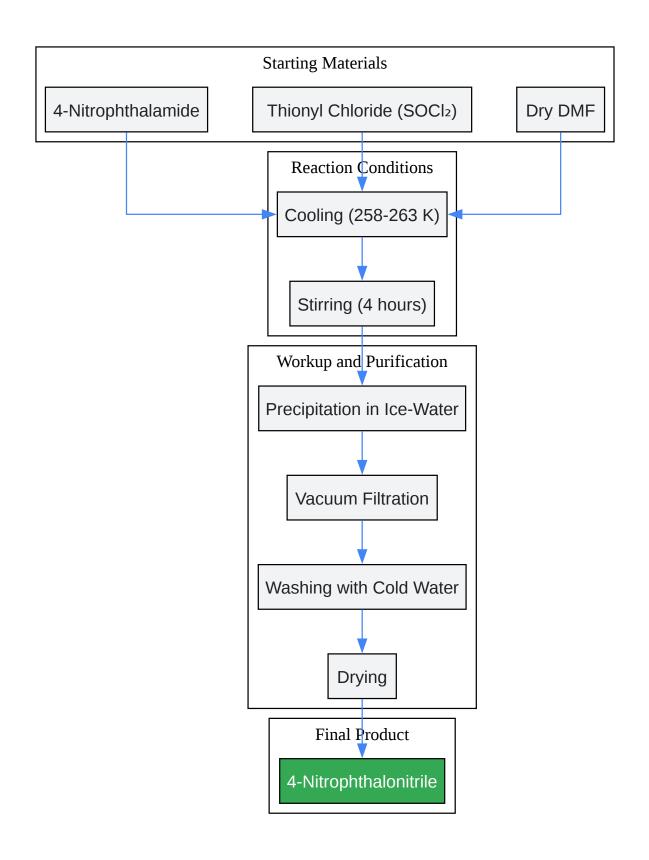


- Thionyl chloride (SOCl₂)
- Dry N,N-Dimethylformamide (DMF)
- Ice-water

Protocol:

- Cool dry DMF in a flask to a temperature between 258 K and 263 K using a salt-ice bath.
- Add 4-nitrophthalamide to the cooled DMF.
- Add thionyl chloride dropwise to the stirring mixture over a period of 5 minutes.
- Maintain the reaction mixture at this temperature for 4 hours, during which the solution will become homogeneous and yellow.
- Pour the reaction solution onto an excess of ice-water with vigorous stirring to precipitate the product.
- Collect the precipitate by vacuum filtration.
- · Wash the collected solid with cold water.
- Dry the product to obtain **4-Nitrophthalonitrile**.
- Crystals suitable for X-ray diffraction can be grown by slow evaporation from a methanol solution.[1]





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Synthesis of 4-Nitrophthalonitrile.



Single-Crystal X-ray Diffraction Protocol

Instrumentation:

Agilent SuperNova Dual diffractometer with an Atlas detector.[1]

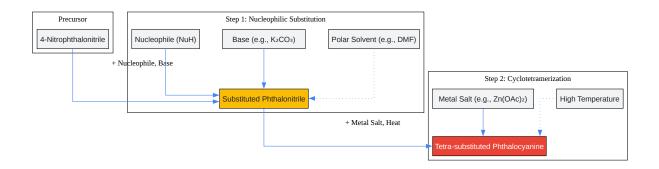
Protocol:

- Mount a suitable crystal of 4-Nitrophthalonitrile.
- Maintain the crystal at a temperature of 100 K during data collection.
- Use Cu Kα radiation for diffraction.
- Collect a sufficient number of reflections.
- Perform a multi-scan absorption correction.
- Solve the structure using direct methods (e.g., SHELXS97).[1]
- Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL97).[1]

Role in Phthalocyanine Synthesis

4-Nitrophthalonitrile is a critical precursor for the synthesis of tetra-substituted phthalocyanines. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This is followed by a cyclotetramerization reaction to form the phthalocyanine macrocycle.





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Synthesis of Phthalocyanines from **4-Nitrophthalonitrile**.

Conclusion

This technical guide has synthesized the available experimental and comparative theoretical data on **4-Nitrophthalonitrile**. The crystallographic data confirms a non-planar structure, while theoretical calculations on its isomer suggest a high electron affinity, which is consistent with its observed reactivity. The detailed synthetic protocols provide a practical basis for its preparation and utilization in the synthesis of advanced materials such as phthalocyanines. Further dedicated theoretical studies on **4-Nitrophthalonitrile** would be beneficial to provide a more direct and in-depth understanding of its electronic structure and to facilitate the computational design of novel functional materials derived from it.

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